molecular formula C16H10FN5O3 B14172757 (3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione CAS No. 302780-35-4

(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione

Cat. No.: B14172757
CAS No.: 302780-35-4
M. Wt: 339.28 g/mol
InChI Key: ODHGFPONGSCLQX-YPMHNXCESA-N
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Description

The compound (3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a pyrazine carbonyl group, and a pyrrolo[3,4-c]pyrazole core. Its intricate structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the fluorophenyl and pyrazine carbonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include using continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazine carbonyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them into alcohols or other reduced forms.

    Substitution: The fluorophenyl group may participate in substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

The compound’s potential biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways. It may serve as a lead compound in drug discovery and development.

Medicine

In medicine, (3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione could be investigated for its therapeutic potential

Industry

Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyrazine carbonyl groups may play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    (3aS,6aS)-5-(3-chlorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione: Similar structure with a chlorine atom instead of fluorine.

    (3aS,6aS)-5-(3-bromophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in (3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs, which may have different reactivity and biological activity profiles.

Properties

CAS No.

302780-35-4

Molecular Formula

C16H10FN5O3

Molecular Weight

339.28 g/mol

IUPAC Name

(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione

InChI

InChI=1S/C16H10FN5O3/c17-8-2-1-3-9(6-8)22-15(24)11-12(20-21-13(11)16(22)25)14(23)10-7-18-4-5-19-10/h1-7,11,13,21H/t11-,13+/m1/s1

InChI Key

ODHGFPONGSCLQX-YPMHNXCESA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)N2C(=O)[C@H]3[C@@H](C2=O)NN=C3C(=O)C4=NC=CN=C4

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)C3C(C2=O)NN=C3C(=O)C4=NC=CN=C4

solubility

49.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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